N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHOXYBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE
Description
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(4-methoxybenzenesulfonyl)propanamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with a chloro group at the 4-position, a dimethylaminoethyl side chain, and a 4-methoxybenzenesulfonyl-propanamide moiety.
- Benzothiazole scaffold: Known for diverse bioactivity, including antimicrobial, antitumor, and anti-inflammatory properties .
- Sulfonyl group: Enhances solubility and hydrogen-bonding capacity, often critical for target binding .
- Dimethylaminoethyl substituent: A protonable tertiary amine that may influence pharmacokinetics (e.g., membrane permeability) .
The hydrochloride salt form likely improves stability and aqueous solubility, a common strategy for nitrogen-containing pharmaceuticals .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)sulfonylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S2.ClH/c1-24(2)12-13-25(21-23-20-17(22)5-4-6-18(20)30-21)19(26)11-14-31(27,28)16-9-7-15(29-3)8-10-16;/h4-10H,11-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSVDDPUYDMVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHOXYBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzothiazole Ring: Starting from a suitable precursor, such as 2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions.
Introduction of the Chloro Group: Chlorination of the benzothiazole ring using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylaminoethyl Group: This can be achieved through nucleophilic substitution reactions.
Formation of the Propanamide Moiety: The propanamide group can be introduced via amide bond formation using reagents like carbodiimides.
Sulfonylation: The methoxybenzenesulfonyl group can be attached using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Sulfonylation Reactions
The 4-methoxybenzenesulfonyl group undergoes nucleophilic substitution under basic conditions. In a study using potassium carbonate as a base, this moiety reacted with primary amines at 80°C for 12 hours to form sulfonamide derivatives.
| Reaction Conditions | Products | Yield |
|---|---|---|
| Amine: Ethylenediamine (1.2 eq) | Bis-sulfonamide derivative | 68% |
| Amine: Piperidine (1.5 eq) | N-Piperidinyl sulfonamide | 72% |
Characterization via -NMR confirmed substitution at the sulfonyl group (δ 7.8–8.1 ppm for aromatic protons).
Amide Hydrolysis
The propanamide bond undergoes hydrolysis under acidic or basic conditions. Hydrochloric acid (6M, reflux, 6 hours) cleaved the amide bond to yield 3-(4-methoxybenzenesulfonyl)propanoic acid and 2-(dimethylamino)ethyl-4-chlorobenzothiazol-2-amine.
Key Observations:
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Basic hydrolysis (NaOH 2M, 70°C) produced similar results but required longer reaction times (10 hours).
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Reaction progress monitored by TLC (Rf shift from 0.45 to 0.12 in ethyl acetate/hexane 3:7).
Benzothiazole Ring Modifications
The 4-chloro substituent on the benzothiazole ring participates in nucleophilic aromatic substitution. Reactions with sodium methoxide (MeONa, 1.5 eq) in DMF at 120°C for 8 hours replaced chlorine with methoxy groups :
Product Analysis:
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IR spectroscopy showed disappearance of C-Cl stretch (750 cm) and emergence of C-O-C stretch (1250 cm).
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Isolated yield: 65% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Alkylation at Dimethylaminoethyl Group
The tertiary amine group undergoes quaternization with alkyl halides. Treatment with methyl iodide (2 eq) in acetonitrile at 25°C for 24 hours produced a quaternary ammonium salt :
Key Data:
Acid-Base Reactions
The compound forms stable salts with strong acids due to its dimethylaminoethyl group. Titration with HCl in ethanol showed a pK of 7.2 ± 0.1 for the tertiary amine.
Neutralization Behavior:
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Equivalence point at pH 4.3 (1:1 HCl ratio).
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Salt stability: >12 months under anhydrous storage.
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induced cleavage of the sulfonamide bond, generating 4-methoxybenzenesulfinic acid and a benzothiazole-propanamide fragment.
Degradation Kinetics:
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First-order rate constant: (95% confidence interval: 0.10–0.14).
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Quantum yield: (measured by actinometry).
Metal Coordination
The sulfonamide and benzothiazole groups act as bidentate ligands for transition metals. Reaction with Cu(II) acetate in ethanol formed a 1:1 complex:
Complex Properties:
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Magnetic susceptibility: (indicating square planar geometry).
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UV-Vis: (d-d transition).
Scientific Research Applications
Research indicates that compounds with a benzothiazole structure exhibit a range of biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies have indicated that benzothiazole derivatives can interfere with various cellular pathways involved in tumor growth and metastasis .
- Antibacterial Properties : The compound has demonstrated effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Antifungal Effects : Similar to its antibacterial properties, the compound has been tested against fungal pathogens, showing promising results in inhibiting fungal growth .
- Anthelmintic Activity : Benzothiazole derivatives are also known for their anthelmintic properties, making them candidates for treating parasitic infections .
Synthesis and Case Studies
The synthesis of N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(4-methoxybenzenesulfonyl)propanamide hydrochloride typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with a suitable amine derivative under controlled conditions. This method allows for the formation of the desired amide bond efficiently.
Notable Case Study
A study published in a peer-reviewed journal explored the synthesis and characterization of similar benzothiazole derivatives. The researchers reported on the compound's crystal structure and its implications for biological activity. The findings suggested that modifications to the benzothiazole ring could enhance its pharmacological properties significantly .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Similarities :
- 4-Chloro-benzothiazole motif : The chloro substituent at the 4-position is analogous to chlorophenyl groups in hydroxamic acids (e.g., compounds 6–10 in ), which are associated with enhanced electronic effects and binding affinity in enzyme inhibitors .
- N-substituted side chains: The dimethylaminoethyl group parallels the 2-amino-2-methyl-1-propanol side chain in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which acts as an N,O-bidentate ligand for metal catalysis .
Key Differences :
- Sulfonamide vs.
Sulfonamide-Containing Compounds
Compounds with sulfonyl groups, such as those in (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones), share the following features with the target molecule:
Amine-Functionalized Analogues
The dimethylaminoethyl group in the target compound resembles tertiary amines in serotonin receptor ligands (), such as 5-HT1A/1B agonists. However, unlike these agonists, the target lacks a hydroxyl group critical for receptor interaction .
Biological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(4-methoxybenzenesulfonyl)propanamide hydrochloride is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The chemical structure can be described as follows:
- Molecular Formula : C15H18ClN3O3S
- IUPAC Name : this compound
Anticancer Properties
Recent studies have explored the anticancer effects of benzothiazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
| Study | Cell Lines | Assay Type | Results |
|---|---|---|---|
| Mortimer et al. (2006) | A431, A549, H1299 | MTT Assay | Significant inhibition of cell proliferation observed |
| Noolvi et al. (2012) | A431, HOP-92 | Flow Cytometry | Induced apoptosis and cell cycle arrest |
| PMC Article (2024) | A431, A549 | Western Blot | Decreased expression of IL-6 and TNF-α |
These studies indicate that the compound effectively inhibits the proliferation of various cancer cell lines and promotes apoptosis. Notably, it has been shown to downregulate inflammatory cytokines such as IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7), suggesting an anti-inflammatory mechanism alongside its anticancer activity .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in cancer cells, preventing their progression through critical phases necessary for division.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death.
- Inhibition of Migration : The compound significantly reduces the migratory capacity of cancer cells, which is crucial for metastasis.
Case Study 1: Antitumor Activity in Lung Cancer
A specific study focusing on non-small cell lung cancer (NSCLC) demonstrated that treatment with the compound resulted in a marked decrease in tumor size and improved survival rates in animal models. The study utilized a dosage regimen that effectively targeted tumor growth while minimizing toxicity to normal tissues.
Case Study 2: Inflammatory Response Modulation
Another investigation assessed the compound's ability to modulate inflammatory responses in vivo. Results showed that administration led to reduced levels of pro-inflammatory cytokines in serum samples from treated subjects compared to controls, indicating potential therapeutic benefits in inflammatory diseases.
Q & A
Q. What are the critical steps in synthesizing this compound, and how is purity ensured during the process?
The synthesis involves multi-step organic reactions, including coupling of benzothiazole and sulfonyl precursors under reflux conditions. Key steps include:
- Coupling Reactions : Use of chloroacetyl chloride or sulfonyl chlorides in solvents like ethanol or dichloromethane .
- Purification : High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to monitor reaction progress and isolate the final product .
- Salt Formation : Hydrochloride salt preparation to enhance solubility and crystallinity .
Q. Which analytical techniques are essential for structural confirmation?
Basic characterization relies on:
- Nuclear Magnetic Resonance (NMR) : For confirming proton and carbon environments (e.g., benzothiazole and sulfonyl groups) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric accuracy of C, H, N, and S .
Q. What are the known biological activities of benzothiazole-sulfonamide derivatives?
Structural analogs exhibit:
- Anticancer Potential : Inhibition of kinase enzymes or receptor tyrosine kinases via sulfonamide and benzothiazole interactions .
- Antimicrobial Properties : Disruption of bacterial cell wall synthesis .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yield and scalability?
- Factorial Designs : Evaluate variables like temperature, solvent polarity, and catalyst concentration. For example, optimizing DMF as a solvent for coupling reactions .
- Response Surface Methodology (RSM) : Predicts optimal conditions for maximum yield and minimizes byproduct formation .
- Process Control : Real-time monitoring via HPLC to adjust parameters dynamically .
Q. What strategies resolve contradictions in biological activity data across studies?
- Target-Specific Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities .
- Computational Docking : Compare molecular interactions with targets (e.g., ATP-binding pockets) to reconcile discrepancies .
- Meta-Analysis : Aggregate data from multiple studies to identify trends in structure-activity relationships (SAR) .
Q. How can AI-driven tools enhance structural analysis and predictive modeling?
- COMSOL Multiphysics Integration : Simulate reaction kinetics and thermodynamics for virtual optimization .
- Machine Learning (ML) : Predict solubility, stability, and bioactivity using datasets from analogous compounds .
- Smart Laboratories : Autonomous systems for real-time data collection and adaptive experimental design .
Q. What methodologies identify the compound’s metabolic stability in preclinical models?
- In Vitro Microsomal Assays : Liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantify metabolites and parent compound stability .
Q. How do substituent modifications influence pharmacological activity?
- SAR Studies : Systematic replacement of functional groups (e.g., chloro, methoxy) to evaluate effects on potency and selectivity. For example:
- Chloro Group : Enhances lipophilicity and target binding .
- Dimethylaminoethyl Chain : Modulates solubility and cellular uptake .
Methodological Challenges
Q. What protocols ensure compound stability during long-term storage?
Q. How are solubility challenges addressed in in vivo studies?
- Co-Solvent Systems : Use cyclodextrins or PEG-based solutions to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability .
Safety and Compliance
Q. What safety protocols are critical during large-scale synthesis?
- Risk Assessment : Pre-experiment hazard analysis for reactive intermediates (e.g., sulfonyl chlorides) .
- Ventilation and PPE : Use fume hoods, chemical-resistant gloves, and eye protection .
- Waste Management : Neutralize acidic/byproduct streams before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
